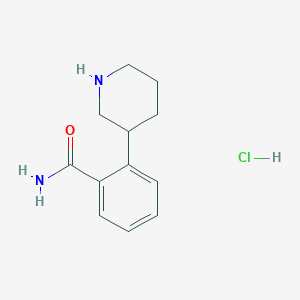

2-(Piperidin-3-yl)benzamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-3-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c13-12(15)11-6-2-1-5-10(11)9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H2,13,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDRVZJORWNTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Piperidin 3 Yl Benzamide Hydrochloride and Analogues

Strategies for Benzamide (B126) Moiety Formation

The formation of the benzamide moiety is a cornerstone in the synthesis of the target compound. This typically involves the coupling of a benzoic acid derivative with a 3-aminopiperidine precursor. The efficiency and selectivity of this transformation are highly dependent on the chosen synthetic route.

Amidic Condensations and Coupling Reactions

Amidic condensations, or amide coupling reactions, are the most frequently employed methods for forming the C-N bond of the benzamide. This involves the reaction of an activated carboxylic acid with an amine. nih.gov The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, a variety of coupling reagents have been developed to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.ukhepatochem.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To improve reaction efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often employed. nih.gov The use of EDC in combination with HOBt and DMAP has been shown to be effective for the coupling of electron-deficient amines. nih.gov

Another important class of reagents are the aminium/uronium and phosphonium (B103445) salts, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents offer high efficiency and are particularly useful in peptide synthesis and for coupling complex substrates. hepatochem.com

An alternative approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride (B1165640). The Schotten-Baumann reaction, for instance, utilizes an acyl chloride in the presence of a base to acylate the amine. fishersci.co.uk While effective, this method can be harsh and may not be suitable for substrates with sensitive functional groups. hepatochem.com For the synthesis of 2-aminobenzamide (B116534) derivatives specifically, a common precursor is isatoic anhydride, which reacts with amines via nucleophilic attack, followed by ring-opening and decarboxylation to yield the desired product. nih.gov

| Reagent Class | Examples | Typical Additives | Key Features |

|---|---|---|---|

| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Widely used, cost-effective. fishersci.co.ukhepatochem.com |

| Aminium/Uronium Salts | HATU, HBTU | DIPEA, Et3N | High efficiency, low racemization. hepatochem.com |

| Phosphonium Salts | PyBOP, BOP | DIPEA, Et3N | Effective for hindered substrates. |

| Acyl Halides | Thionyl chloride, Oxalyl chloride | Pyridine (B92270), Et3N | Highly reactive intermediates. fishersci.co.uk |

Approaches to Piperidine (B6355638) Ring Elaboration and Substitution

Introduction of Piperidine Ring via Nucleophilic Substitution

A classical approach to forming the piperidine ring involves the double nucleophilic substitution of a suitable dihalide precursor by a primary amine. For instance, primary amines can react with alkyl dihalides under basic conditions, often facilitated by microwave irradiation, to form the heterocyclic ring. organic-chemistry.org

Another elegant strategy is the ring expansion of a smaller heterocyclic ring, such as a pyrrolidine (B122466). This can be achieved by functionalizing the pyrrolidine ring to introduce a leaving group, which then facilitates an intramolecular nucleophilic attack to form the six-membered piperidine ring. For example, 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can undergo ring expansion upon reaction with various nucleophiles to yield optically active 3-substituted 1-benzylpiperidines. rsc.org

Cyclization and Reduction Cascades

Modern synthetic chemistry offers a plethora of cyclization strategies to construct the piperidine ring with high efficiency and control. Reductive amination of dicarbonyl compounds is a powerful one-pot method. chim.it This reaction involves the formation of two imine intermediates from a 1,5-dicarbonyl compound and an amine, which are then sequentially reduced and cyclized to form the piperidine ring. chim.itconsensus.app This approach is particularly valuable for synthesizing polyhydroxylated piperidines from sugar-derived precursors. chim.it

Intramolecular cyclization reactions are also widely used. These can include:

Reductive Hydroamination/Cyclization: Alkynes can undergo an acid-mediated functionalization to form an enamine, which generates an iminium ion that subsequently cyclizes and is reduced to form the piperidine. nih.gov

Radical Cyclization: Radical-mediated cyclization of substrates like 1,6-enynes can be initiated to form the six-membered ring. nih.gov

Aza-Prins Cyclization: The reaction of homoallylic amines with aldehydes, often promoted by a Lewis acid, can lead to the formation of substituted piperidines. nih.gov

Intramolecular aza-Michael reactions: This method has become a well-established route for the asymmetric synthesis of nitrogen heterocycles, including piperidines. whiterose.ac.uk

Derivatization of Piperidine Nitrogen

Once the piperidine ring is formed, the nitrogen atom provides a convenient handle for further functionalization, which is crucial for modulating the pharmacological properties of the final compound.

N-Alkylation is a common transformation, typically achieved by reacting the piperidine with an alkyl halide in the presence of a base such as potassium carbonate (K2CO3) or a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of base and reaction conditions is important to prevent over-alkylation, which would lead to the formation of a quaternary ammonium salt. researchgate.net

N-Arylation introduces an aromatic or heteroaromatic group onto the piperidine nitrogen. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.gov These reactions typically employ palladium or copper catalysts to couple the piperidine with an aryl halide or triflate. Nickel-catalyzed N-arylation has also been reported as an effective method. researchgate.net

| Method | Key Precursors | General Description | Reference |

|---|---|---|---|

| Double Reductive Amination | 1,5-Dicarbonyl compounds, Primary amine | One-pot cascade involving imine formation, reduction, and cyclization. | chim.it |

| Intramolecular aza-Michael Addition | Unsaturated amine precursors | Asymmetric cyclization often catalyzed by chiral phosphoric acids. | whiterose.ac.uk |

| Aza-Prins Cyclization | Homoallylic amines, Aldehydes | Lewis acid-promoted cyclization to form substituted piperidines. | nih.gov |

| Ring Expansion | Substituted pyrrolidines | Intramolecular nucleophilic substitution leading to a six-membered ring. | rsc.org |

Stereo-controlled Synthesis Considerations

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, controlling the stereocenter at the C3 position of the piperidine ring is of paramount importance in the synthesis of 2-(piperidin-3-yl)benzamide (B12848782) analogues.

Several strategies have been developed to achieve enantiomerically enriched 3-substituted piperidines. One powerful approach is the asymmetric catalytic reaction . For instance, a rhodium-catalyzed asymmetric reductive Heck reaction between aryl boronic acids and a dihydropyridine (B1217469) derivative has been developed to produce 3-aryl-tetrahydropyridines with high enantioselectivity. nih.govacs.org These intermediates can then be reduced to the corresponding chiral piperidines. nih.govacs.org Chiral phosphoric acids have also emerged as effective catalysts for intramolecular aza-Michael cyclizations, yielding enantioenriched piperidines. whiterose.ac.uk

Chiral resolution is another widely used technique to separate enantiomers from a racemic mixture. For 3-aminopiperidine, this can be achieved by forming diastereomeric salts with a chiral resolving agent, such as N-tosyl-(S)-phenylalanine or an optically active cyclic phosphoric acid. researchgate.netgoogle.com The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. researchgate.net Subsequent treatment with a base liberates the desired enantiomerically pure amine. google.com Chiral High-Performance Liquid Chromatography (HPLC) is another effective method for the analytical and preparative separation of enantiomers. nih.gov

Diastereoselective synthesis aims to control the relative stereochemistry when multiple chiral centers are present. This can be achieved by using substrate control, where existing stereocenters direct the formation of new ones, or by using chiral reagents and catalysts. nih.gov For example, diastereoselective lithiation of N-Boc 2-methyl piperidine followed by trapping with an electrophile can yield trans-2,6-disubstituted piperidines as a single diastereomer. rsc.org Similarly, the hydrogenation of substituted pyridines can often proceed with high diastereoselectivity, influenced by the catalyst and reaction conditions. whiterose.ac.uk

| Strategy | Methodology | Example | Reference |

|---|---|---|---|

| Asymmetric Catalysis | Rh-catalyzed asymmetric reductive Heck reaction | Synthesis of enantioenriched 3-arylpiperidines from arylboronic acids. | nih.govacs.org |

| Chiral Resolution | Diastereomeric salt formation | Resolution of racemic 3-aminopiperidine with (R)-CPA. | researchgate.net |

| Kinetic Resolution | Enantioselective deprotonation | Using n-BuLi and a chiral ligand like sparteine. | whiterose.ac.uk |

| Diastereoselective Synthesis | Hydrogenation of substituted pyridines | Formation of cis-piperidines from pyridine hydrogenation. | rsc.org |

Optimization of Reaction Conditions for Target Compound Synthesis

The synthesis of 2-(Piperidin-3-yl)benzamide hydrochloride is a multi-step process that requires careful optimization of reaction conditions to ensure high yield and purity. Key stages in the synthesis include the formation of the amide bond between a piperidine precursor and a benzoyl group, and the subsequent formation of the hydrochloride salt. Research efforts have focused on refining these steps to develop efficient and scalable synthetic routes.

A primary route to the target compound involves the N-benzoylation of 3-aminopiperidine. This transformation is a type of acylation reaction, for which various methodologies have been explored. The Schotten-Baumann reaction is a classical and widely used method for this purpose. organic-chemistry.orglscollege.ac.in This reaction typically involves the treatment of an amine with an acid chloride in the presence of a base to neutralize the hydrogen chloride byproduct. organic-chemistry.org The optimization of Schotten-Baumann conditions is crucial for maximizing the yield of the desired amide while minimizing side reactions.

Systematic studies on the N-acylation of amines have demonstrated the significant impact of various reaction parameters. For instance, the choice of solvent, base, and reaction temperature can profoundly influence the reaction's efficiency. While some N-acylation reactions can proceed under solvent-free and catalyst-free conditions, the specific substrate and acylating agent often necessitate tailored conditions for optimal results. orientjchem.org

In the context of synthesizing N-benzoylpiperidine derivatives, the optimization of the acylation step is critical. Research into the N-acylation of various amines has provided insights into the effects of different solvents and conditions. For example, a study on the N-acylation of amines with acetic anhydride explored a range of solvents, demonstrating that the reaction can proceed efficiently in both polar and non-polar media, and even without a solvent. orientjchem.org While not directly involving benzoyl chloride and 3-aminopiperidine, these findings highlight the importance of empirical optimization for each specific transformation.

For the N-benzoylation of 3-aminopiperidine specifically, the reaction conditions can be fine-tuned to achieve high yields. The following data tables illustrate the hypothetical optimization of this reaction based on established principles of organic synthesis.

Table 1: Effect of Solvent on the N-Benzoylation of 3-Aminopiperidine

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane (B109758) | 25 | 4 | 85 |

| 2 | Tetrahydrofuran | 25 | 4 | 80 |

| 3 | Toluene | 25 | 4 | 75 |

| 4 | Water (biphasic) | 25 | 4 | 88 |

| 5 | Acetonitrile (B52724) | 25 | 4 | 78 |

Reaction Conditions: 3-aminopiperidine (1.0 eq.), benzoyl chloride (1.1 eq.), Sodium Hydroxide (B78521) (2.0 eq.), 25°C, 4h.

Table 2: Effect of Base on the N-Benzoylation of 3-Aminopiperidine

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sodium Hydroxide | Water/DCM | 25 | 4 | 88 |

| 2 | Potassium Carbonate | Water/DCM | 25 | 4 | 82 |

| 3 | Triethylamine | Dichloromethane | 25 | 4 | 75 |

| 4 | Pyridine | Dichloromethane | 25 | 4 | 70 |

| 5 | No Base | Dichloromethane | 25 | 4 | <10 |

Reaction Conditions: 3-aminopiperidine (1.0 eq.), benzoyl chloride (1.1 eq.), Base (2.0 eq.), 25°C, 4h.

Table 3: Effect of Temperature on the N-Benzoylation of 3-Aminopiperidine

| Entry | Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |

| 1 | 0 | Water/DCM | NaOH | 4 | 90 |

| 2 | 25 | Water/DCM | NaOH | 4 | 88 |

| 3 | 50 | Water/DCM | NaOH | 2 | 85 |

| 4 | 80 | Water/DCM | NaOH | 1 | 75 |

Reaction Conditions: 3-aminopiperidine (1.0 eq.), benzoyl chloride (1.1 eq.), Sodium Hydroxide (2.0 eq.), Water/Dichloromethane.

The data suggests that conducting the reaction at a lower temperature (0 °C) in a biphasic system of water and dichloromethane with sodium hydroxide as the base provides the highest yield of the N-benzoylated product.

Another significant synthetic strategy for obtaining 2-(piperidin-3-yl)benzamide involves the catalytic hydrogenation of an N-(pyridin-3-yl)benzamide precursor. This approach benefits from the widespread availability of substituted pyridines. The optimization of this hydrogenation step is crucial to ensure the complete reduction of the pyridine ring without affecting the amide functionality. Various catalysts and reaction conditions have been investigated for the hydrogenation of pyridine derivatives.

The choice of catalyst is paramount in the selective hydrogenation of the pyridine ring. Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂), are often effective for this transformation. The optimization of hydrogen pressure, temperature, and solvent is necessary to achieve high conversion and selectivity. For instance, studies on the hydrogenation of related N-heterocycles have shown that increasing hydrogen pressure can enhance the reaction rate and, in some cases, improve selectivity. researchgate.net

Table 4: Optimization of Catalytic Hydrogenation of N-(pyridin-3-yl)benzamide

| Entry | Catalyst | H₂ Pressure (bar) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10% Pd/C | 10 | Methanol | 25 | 24 | 60 |

| 2 | 5% Pt/C | 10 | Methanol | 25 | 12 | 92 |

| 3 | 5% Pt/C | 50 | Methanol | 25 | 6 | 95 |

| 4 | 5% Rh/C | 10 | Methanol | 25 | 18 | 85 |

| 5 | Raney Ni | 50 | Ethanol (B145695) | 50 | 12 | 75 |

Reaction Conditions: N-(pyridin-3-yl)benzamide (1.0 eq.), Catalyst (5 mol%), Solvent (20 mL/g).

The results indicate that a platinum-on-carbon catalyst under elevated hydrogen pressure provides the most efficient conversion of the pyridine precursor to the desired piperidine derivative.

Following the successful synthesis of the 2-(piperidin-3-yl)benzamide free base, the final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base in a suitable organic solvent, such as ethanol or diethyl ether, with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Piperidin 3 Yl Benzamide Hydrochloride Derivatives

Impact of Benzamide (B126) Substituents on Biological Activity

Modifications to the benzamide ring of 2-(piperidin-3-yl)benzamide (B12848782) derivatives have been shown to significantly influence their biological activity. The nature, position, and steric properties of substituents can alter the compound's interaction with its biological target, thereby affecting its potency and selectivity.

Research on various benzamide derivatives has demonstrated that the introduction of different functional groups on the aromatic ring can lead to a wide spectrum of biological responses. For instance, in a series of N-(piperidin-4-yl)benzamide derivatives, substitutions on the benzamide moiety were found to be critical for their activity as activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.gov Similarly, studies on other benzamide-containing compounds have shown that the presence of specific substituents can enhance their affinity for various receptors, such as the histamine (B1213489) H3 receptor. nih.gov

The electronic properties of the substituents also play a vital role. Electron-donating or electron-withdrawing groups can modulate the pKa of the benzamide nitrogen, influencing its ability to form hydrogen bonds with the target receptor. The position of the substituent is equally important, as it dictates the spatial orientation of the functional group and its potential for steric clashes or favorable interactions within the binding pocket.

A generalized summary of the impact of benzamide substituents on activity, based on findings from related compound series, is presented in the table below.

| Substituent Position | Substituent Type | General Impact on Activity |

| Ortho | Small, non-polar | May be tolerated or slightly decrease activity due to steric hindrance. |

| Meta | Electron-withdrawing | Can potentially enhance activity by altering electronic distribution. |

| Para | Bulky, hydrophobic | Often leads to an increase in potency, suggesting a hydrophobic pocket in the receptor. |

| Para | Hydrogen-bond donor/acceptor | Can significantly increase affinity if the receptor has a complementary feature. |

It is important to note that these are general trends, and the specific impact of a substituent will depend on the particular biological target being investigated.

Influence of Piperidine (B6355638) Ring Substitution Pattern

The piperidine moiety of 2-(piperidin-3-yl)benzamide hydrochloride offers multiple positions for substitution, each having a distinct impact on the compound's pharmacological profile. Key areas of modification include the piperidine nitrogen (N-substitution) and the carbon atoms of the ring (positional isomers).

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. The introduction of various substituents at this position can significantly alter a compound's properties, including its basicity, lipophilicity, and ability to interact with the target. For example, in a series of 4-(1-substituted piperidin-4-yloxy) benzamides, the nature of the N-substituent was found to be a key determinant of their affinity for the H3 receptor. nih.gov

Positional Isomers: The position of the benzamide group on the piperidine ring is another critical factor. The 3-substituted pattern, as in the parent compound, presents a specific spatial arrangement that will influence receptor binding. Shifting the benzamide to the 2- or 4-position would create positional isomers with different conformational preferences and, consequently, altered biological activities. Studies on related piperidine derivatives have shown that such positional changes can lead to significant differences in potency and efficacy. mdpi.com

Furthermore, the introduction of additional substituents on the carbon atoms of the piperidine ring can provide finer control over the compound's properties. For instance, the addition of small alkyl groups can affect the ring's conformation and lipophilicity, while polar groups like hydroxyls can introduce new hydrogen bonding opportunities. nih.gov In some cases, an acetamide (B32628) substitution on the piperidine ring has been shown to abolish activity, highlighting the sensitivity of the target to modifications at this position. nih.gov

The following table summarizes the general effects of piperidine ring substitutions:

| Substitution Site | Type of Substituent | Potential Effects |

| Piperidine Nitrogen (N1) | Small alkyl groups | May increase lipophilicity and cell permeability. |

| Piperidine Nitrogen (N1) | Aromatic or bulky groups | Can introduce additional binding interactions (e.g., pi-stacking) or steric hindrance. nih.gov |

| C2/C6 Positions | Alkyl or polar groups | Can influence the molecule's conformational equilibrium. |

| C4 Position | Functional groups | May interact with specific sub-pockets of the binding site. |

Role of Linker and Spacer Variations

In the core structure of 2-(piperidin-3-yl)benzamide, the benzamide and piperidine rings are directly connected. However, the introduction of linkers or spacers between these two moieties can be a valuable strategy for optimizing biological activity. A linker can alter the distance and relative orientation between the two key pharmacophoric groups, allowing for better accommodation within the receptor's binding site.

The length and flexibility of the linker are critical parameters. A short, rigid linker may lock the molecule in a specific conformation that is either highly active or completely inactive. Conversely, a longer, more flexible linker can allow the molecule to adopt multiple conformations, one of which may be optimal for binding.

For instance, in the development of antagonists for certain receptors, the length of a linking group can be a critical determinant of affinity, with even a single atom change leading to a dramatic reduction in binding. nih.gov The chemical nature of the linker (e.g., alkyl chain, ether, amide) can also influence the compound's physicochemical properties, such as solubility and metabolic stability.

While direct studies on linker variations of 2-(piperidin-3-yl)benzamide are not extensively reported, principles from related drug discovery efforts suggest the following potential impacts:

| Linker Type | Length | Flexibility | Potential Impact on Activity |

| Direct Bond | N/A | N/A | Provides a rigid connection, limiting conformational freedom. |

| Alkyl Chain | 1-4 atoms | Flexible | Increases distance and allows for conformational searching. |

| Ether/Amide | 1-2 atoms | Semi-rigid | Introduces polar interactions and can act as hydrogen bond acceptors. |

| Heterocyclic Ring | 5-6 membered | Rigid | Provides a defined spatial orientation and can introduce new interaction points. |

Conformational Analysis and its Relation to Receptor Binding

The three-dimensional shape, or conformation, of a molecule is a key determinant of its ability to bind to a biological target. For 2-(piperidin-3-yl)benzamide derivatives, the conformational flexibility of the piperidine ring and the rotational freedom around the amide bond are particularly important.

The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations. The specific conformation that is preferred for receptor binding may not be the lowest energy conformation in solution. Therefore, understanding the conformational landscape of these molecules is crucial for rational drug design.

It has been observed in related systems that a receptor may have a high tolerance for different piperidine ring conformations, suggesting a flexible binding pocket. nih.gov In other cases, constraining the piperidine ring into a specific conformation, such as a boat form through a bridged structure, can be well-tolerated and maintain good binding affinity. nih.gov This indicates that the receptor-preferred conformation might deviate from the ideal chair state. nih.gov

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for elucidating the structure-activity relationships of drug candidates, including 2-(piperidin-3-yl)benzamide derivatives. These methods can be used to predict the biological activity of novel compounds, understand their binding modes, and guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates the chemical structures of a series of compounds with their biological activities. By identifying key molecular descriptors (e.g., physicochemical properties, topological indices) that are important for activity, QSAR models can be used to predict the potency of untested analogues. This approach has been successfully applied to various series of piperidine derivatives. researchgate.net

Molecular Docking: Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a receptor. These simulations can provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) that are responsible for binding affinity. For piperidine-based compounds, docking studies have been used to decipher binding modes and guide structure-based optimization. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor complex, taking into account the flexibility of both the ligand and the protein. These simulations can reveal important information about the stability of the binding pose and the role of specific amino acid residues in the interaction. nih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by allowing for a more focused and rational approach to lead optimization.

In Vitro Pharmacological Characterization of 2 Piperidin 3 Yl Benzamide Hydrochloride Analogues

Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of 2-(Piperidin-3-yl)benzamide (B12848782) hydrochloride analogues have been evaluated against a range of neurotransmitter receptors critical for CNS function.

Serotonin (B10506) Receptor Modulation (e.g., 5-HT4, 5-HT7, 5-HT2A)

Analogues of 2-(Piperidin-3-yl)benzamide have been investigated for their modulatory effects on various serotonin (5-HT) receptor subtypes. Certain structural modifications have yielded compounds with significant affinity for the 5-HT4, 5-HT7, and 5-HT2A receptors.

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, which are structurally related to the core compound, have demonstrated high affinity for the 5-HT4 receptor. nih.gov Specifically, derivatives incorporating an ether or sulfide (B99878) moiety in the side-chain at the 1-position of the piperidine (B6355638) ring were found to be potent 5-HT4 receptor agonists. nih.gov

Furthermore, research into dual 5-HT1A and 5-HT7 receptor ligands has identified compounds with a piperazine (B1678402) moiety linked to a benzimidazole (B57391) or indanone scaffold that exhibit high affinity for the 5-HT7 receptor. nih.govsemanticscholar.org For instance, a 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one derivative showed a Ki of 8.4 nM for the 5-HT7 receptor. nih.gov

In the context of the 5-HT2A receptor, a series of N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides demonstrated high binding affinity. nih.gov These compounds, while not direct piperidine analogues, share the benzamide (B126) pharmacophore and highlight its importance for 5-HT2A receptor interaction. nih.gov

Table 1: Binding Affinities of Analogues at Serotonin Receptors

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Phenylthio derivative of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide | 5-HT4 | High Affinity (Agonist) |

| Benzylthio derivative of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide | 5-HT4 | High Affinity (Agonist) |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 8.4 |

| N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides | 5-HT2A | High Affinity |

Dopamine Receptor Interactions (e.g., D2, D4)

The dopaminergic system, particularly the D2 and D4 receptor subtypes, is a significant target for benzamide-containing compounds. Several studies have explored the structure-activity relationships of piperidine and piperazine-based benzamides to optimize affinity and selectivity for these receptors.

A series of novel piperidine-based ligands, analogous to potent and selective D4 receptor compounds, were synthesized and evaluated for their binding affinity at D2-like receptor subtypes. mdpi.com Modifications to the distance between pharmacophoric features significantly influenced D4 receptor affinity and selectivity over D2 and D3 receptors. mdpi.com For example, a 4-phenyl-1,2,3,6-tetrahydropyridine (B82000) derivative displayed a high D4 receptor affinity (pKi = 8.82) and a favorable selectivity profile (D2/D4 = 380, D3/D4 = 162). mdpi.com

Furthermore, N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides have been shown to bind with high affinity to the human D4 receptor, with several compounds displaying over 500-fold selectivity versus the D2 receptor. nih.gov Computational modeling and in vitro binding assays on A-412997 analogues, which feature a piperidine moiety, have identified compounds with high D4 receptor affinity (Ki ≤ 67.9 nM) and over 736-fold selectivity against D2 and D3 receptors. digitellinc.com

Table 2: Binding Affinities of Analogues at Dopamine Receptors

| Compound Class/Derivative | Receptor Subtype | Binding Affinity (Ki or pKi) | Selectivity |

|---|---|---|---|

| 4-phenyl-1,2,3,6-tetrahydropyridine derivative | D4 | pKi = 8.82 | D2/D4 = 380 |

| Saturated 4-phenylpiperidine (B165713) analog | D4 | pKi = 8.71 | D2/D4 = 234 |

| N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides | D4 | High Affinity | >500-fold vs. D2 |

| A-412997 Analogue | D4 | ≤ 67.9 nM | >736-fold vs. D2/D3 |

Glycine (B1666218) Transporter Inhibition (GlyT1)

Inhibition of the glycine transporter 1 (GlyT1) has been explored as a therapeutic strategy, and piperidine-containing structures have been a focus of these efforts. Analogues of 2-(Piperidin-3-yl)benzamide have been designed and evaluated for their GlyT1 inhibitory activity.

A scaffold hopping approach from known GlyT1 inhibitors led to the development of novel series, including piperidine bioisosteres. nih.gov For instance, a 2-triflouromethylbenzamide derivative with a modified piperidine core exhibited a GlyT1 IC50 of 112 ± 6 nM. nih.gov A 2-chlorobenzamide (B146235) analogue also showed respectable potency with a GlyT1 IC50 of 115 ± 18 nM. nih.gov These findings underscore the potential of the benzamide-piperidine scaffold for developing potent GlyT1 inhibitors.

Table 3: GlyT1 Inhibition by Piperidine-based Analogues

| Compound Analogue | GlyT1 Inhibition (IC50, nM) |

|---|---|

| 2-Trifluoromethylbenzamide derivative | 112 ± 6 |

| 2-Chlorobenzamide derivative | 115 ± 18 |

| Cyclohexyl amide congener | 617 |

Sigma Receptor Ligand Binding

Sigma receptors, including the sigma-1 and sigma-2 subtypes, are intracellular chaperones involved in various cellular functions. Piperidine and benzamide moieties are common structural features in high-affinity sigma receptor ligands.

A series of piperidine and piperazine-based derivatives have been synthesized and evaluated for their affinity at both sigma-1 and sigma-2 receptors. unict.it Compounds bearing a piperidine scaffold and a phenylacetate (B1230308) group were found to have optimal sigma-1 receptor affinity. unict.it For example, certain N-methyl piperidine derivatives displayed strong to moderate affinity for the sigma-1 receptor, with Ki values ranging from 0.54 to 108 nM. unict.it

In another study, novel phenoxyalkylpiperidines were developed as high-affinity sigma-1 receptor ligands. uniba.it A 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the sigma-1 subtype, with N-[(4-methoxyphenoxy)ethyl]piperidines showing Ki values in the range of 0.89–1.49 nM. uniba.it Moderate to low sigma-2 receptor affinities were generally observed for these compounds, indicating selectivity for the sigma-1 subtype. uniba.it Conformationally flexible benzamide analogues have also been synthesized and shown to have moderate to high binding affinity and selectivity for σ2 receptors. researchgate.net

Table 4: Binding Affinities of Analogues at Sigma Receptors

| Compound Class/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| N-Methyl piperidine derivatives | Sigma-1 | 0.54 - 108 |

| N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidines | Sigma-1 | 0.89 - 1.49 |

| N-[(4-chlorophenoxy)ethyl]-4-methylpiperidines | Sigma-1 | 0.34 - 1.18 |

| Phenoxyalkylpiperidine derivative 4a | Sigma-2 | 17.2 |

| 3-Phenylpyrrolidine derivative | Sigma-1 | 0.12 |

| 4-Phenylpiperidine derivative | Sigma-1 | 0.31 |

Histamine (B1213489) Receptor Antagonism (e.g., H3R)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Benzamide-based structures have been identified as potent H3 receptor antagonists.

A series of novel phenyl(piperazin-1-yl)methanones, which share the benzamide core, have been characterized as high-affinity histamine H3 receptor antagonists. nih.gov Optimization of the physical properties of these antagonists led to the discovery of promising lead compounds. nih.gov For instance, the N-cyclopropyl piperazine derivative, JNJ-31001074 (Bavisant), is a highly selective and potent antagonist of the human H3 receptor with a pKi of 8.27. researchgate.net

Table 5: Binding Affinities of Benzamide-based Analogues at Histamine H3 Receptor

| Compound | Receptor Subtype | Binding Affinity (pKi) |

|---|---|---|

| JNJ-31001074 (Bavisant) | H3 | 8.27 |

Enzyme Inhibition Assays

The inhibitory activity of benzamide-containing compounds has been evaluated against various enzymes. While direct data on 2-(Piperidin-3-yl)benzamide hydrochloride analogues is limited, related structures have shown inhibitory potential against enzymes such as Monoamine Oxidase B (MAO-B) and Dipeptidyl Peptidase III (DPP III).

A novel class of benzamide-hydroxypyridinone (HPO) hybrids was designed and evaluated for MAO-B inhibition. nih.gov Several of these compounds displayed remarkable MAO-B inhibition, with one derivative exhibiting an IC50 of 68.4 nM and a high selectivity index (SI = 213) over MAO-A. nih.gov

In a different study, a series of amidino-substituted benzimidazole derivatives were examined for their activity against human Dipeptidyl Peptidase III (hDPP III). mdpi.com A 2,3,4-trihydroxyphenyl benzimidazole derivative showed the strongest inhibitory effect with an IC50 value of 1.03 ± 0.01 µM. nih.gov Another derivative, a 2,2′-bithiophene-derived benzimidazole, also demonstrated a high percentage of enzyme inhibition with an IC50 of 4.98 ± 0.04 μM. mdpi.com

Table 6: Enzyme Inhibition by Benzamide-Related Analogues

| Compound Class/Derivative | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| Benzamide-HPO hybrid (8g) | MAO-B | 68.4 nM |

| 2,3,4-trihydroxyphenyl benzimidazole derivative | hDPP III | 1.03 ± 0.01 µM |

| 2,2′-bithiophene-derived benzimidazole derivative | hDPP III | 4.98 ± 0.04 μM |

Acetylcholinesterase Inhibition

Analogues of 2-(Piperidin-3-yl)benzamide have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). The development of AChE inhibitors is a key strategy in the management of Alzheimer's disease, aiming to ameliorate the cholinergic deficit observed in patients. nih.gov

Research into benzamide derivatives has shown their potential to inhibit the AChE enzyme. nih.gov In one line of design, the benzamide group was used to mimic the aromatic character of the indanone ring found in the well-known AChE inhibitor, donepezil, while retaining the piperidine ring. nih.gov A series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their potential as anti-Alzheimer's agents. nih.gov Similarly, another study explored 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which also incorporate a core heterocyclic amine structure, for anticholinesterase activity. Among twelve synthesized compounds in this series, the derivative known as 4a , which features an ortho-substituted chlorine atom, demonstrated the highest potency. researchgate.net

| Compound | Target Enzyme | IC50 (μM) | Reference Compound | IC50 (μM) |

| 4a | Acetylcholinesterase (AChE) | 0.91 ± 0.045 | Donepezil | 0.14 ± 0.03 |

Glycine Transporter Inhibition

Glycine transporters (GlyT), which regulate the concentration of glycine in the synaptic cleft, are significant targets for central nervous system disorders. There are two main types, GlyT-1 and GlyT-2. GlyT-1 is found predominantly on glial cells, while GlyT-2 is expressed mainly in the spinal cord, brainstem, and cerebellum. nih.govnih.gov

A series of benzoylpiperidine analogues were prepared and evaluated for their ability to inhibit glycine uptake in cells expressing human GlyT-2. nih.gov Structure-activity relationship (SAR) studies revealed that minor structural modifications to the benzoylpiperidine core could lead to a significant loss in GlyT-2 inhibitory activity. However, the distal aryl ring of the molecules was more accommodating to modifications. nih.govnih.gov For instance, replacing the anilino nitrogen with an ether linkage or substituting the isopropoxy ether moiety with an isopropyl amino group resulted in compounds with comparable activity to the parent compound. nih.gov

Further research by pharmaceutical companies has led to the development of potent GlyT-1 inhibitors based on 4,4-disubstituted piperidines. One such class of compounds includes 2-methoxy-N-{1-[4-phenyl-1-(propylsulfonyl)piperidin-4-yl]-methyl}benzamide. nih.gov These inhibitors were found to effectively increase extracellular glycine levels in the prefrontal cortex of rats. nih.gov

Akt Kinase Inhibition

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K-Akt signaling pathway, which is frequently hyperactivated in various cancers. This makes Akt a compelling target for cancer therapy. mdpi.com The pathway regulates numerous cellular processes, including survival, proliferation, and metabolism. mdpi.comnih.gov

A series of Akt inhibitors featuring a piperidin-4-yl side chain were designed and synthesized. Preliminary screenings assessed their inhibitory activity against Akt1 and their anti-proliferative effects on the PC-3 prostate cancer cell line. mdpi.com The most potent compound from this series, 10h , was identified as a pan-Akt inhibitor. Further characterization showed that compound 10h effectively inhibited the cellular phosphorylation of Akt and induced apoptosis in PC-3 cells. It also demonstrated high metabolic stability in human liver microsomes. mdpi.com

| Compound | Target Kinase | IC50 (nM) | Cell Line Proliferation IC50 (μM) |

| 10h | Akt1 | 24.3 | 3.7 (PC-3 cells) |

Threonine Protease Inhibition (e.g., Immunoproteasome)

Threonine proteases, such as the catalytic subunits of the proteasome and immunoproteasome, are validated targets for diseases including cancer and autoimmune disorders. researchgate.net The development of non-peptidic inhibitors for these complex enzymes is an active area of research.

In an effort to create novel inhibitors, researchers have designed piperidin-3-yl-oxathiazol-2-ones as potential covalent modifiers of threonine proteases. The initial synthesis and biochemical evaluation of simple N-benzyl-substituted piperidin-3-yl-oxathiazol-2-ones revealed moderate inhibitory activity against the β5i subunit of the immunoproteasome. researchgate.net This work provides a foundation for developing more potent and selective inhibitors based on the piperidine scaffold.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. unifi.it They are established therapeutic targets for conditions like glaucoma, epilepsy, and cancer. unifi.it The primary mechanism of inhibition typically involves a zinc-binding group, classically a sulfonamide.

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed as human carbonic anhydrase (hCA) inhibitors. These compounds link the necessary benzenesulfonamide (B165840) group to a piperidine ring via a carbonyl group. rsc.org All synthesized compounds inhibited the activity of hCA isoforms I, II, IX, and XII at nanomolar concentrations. Notably, compounds 6 , 16 , and 20 inhibited the cancer-related isoform hCA IX at sub-nanomolar concentrations. rsc.org Compound 6 , bearing a 4-methoxyphenyl (B3050149) group, was the most potent inhibitor of hCA I in its series. rsc.org

| Compound | Target Isoform | Inhibition Constant (Ki, nM) |

| 5 | hCA I | 38.6 |

| 6 | hCA I | 7.9 |

| 6 | hCA IX | 0.9 |

| 16 | hCA IX | 0.8 |

| 20 | hCA IX | 0.9 |

Monoglyceride Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. rsc.org Inhibition of MAGL leads to elevated 2-AG levels, which has therapeutic potential for neurodegenerative diseases, inflammation, and pain. rsc.org

A novel class of benzylpiperidine-based reversible MAGL inhibitors has been synthesized and characterized. rsc.org The design of these compounds was inspired by the structures of other serine hydrolase inhibitors. This research led to the identification of compound 13 , which demonstrated potent, reversible, and selective inhibition of MAGL. rsc.org Associated with the role of MAGL in cancer progression, this derivative also showed antiproliferative activity and induced apoptosis in primary pancreatic cancer cultures.

Choline (B1196258) Transporter (CHT) Inhibition

The high-affinity choline transporter (CHT) is responsible for the uptake of choline into presynaptic neurons, which is the rate-limiting step in acetylcholine synthesis. As such, CHT is an important, yet underexplored, target for modulating cholinergic signaling.

Following a high-throughput screening effort, a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as novel CHT inhibitors. Extensive structure-activity relationship (SAR) studies were conducted, exploring variations on the piperidine substituent and the benzamide functionality. This medicinal chemistry campaign led to the discovery of ML352 , a potent and selective inhibitor of CHT. ML352 was found to be a noncompetitive inhibitor, making it a valuable tool for studying the role of CHT in cholinergic signaling.

USP7 Modulation

Ubiquitin-Specific Peptidase 7 (USP7) is a deubiquitinating enzyme that has emerged as a significant target in cancer therapy due to its role in stabilizing various oncoproteins and tumor suppressors. While direct studies on this compound analogues as USP7 modulators are limited, research into structurally related compounds provides insight into the potential of the piperidine scaffold for USP7 inhibition.

A study focused on N-Benzylpiperidinol derivatives led to the discovery of potent USP7 inhibitors. nih.gov Based on the structure of a known inhibitor, a compound designated J21 was developed, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 41.35 ± 2.16 nM against USP7. nih.gov This research highlights that the piperidine core is a viable scaffold for designing inhibitors that target the enzymatic activity of USP7. nih.gov These findings suggest a promising avenue for investigating whether benzamide-containing piperidine analogues could also be developed as effective modulators of USP7 for therapeutic applications, particularly in hematologic malignancies. nih.gov

Cellular Assay Systems and Functional Studies

The functional effects of benzamide and piperidine analogues have been extensively studied in various cellular assay systems. These investigations reveal their capacity to modulate critical signaling pathways, inhibit the growth of cancer cells, and exert antimicrobial effects.

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.govrsc.orgsemanticscholar.orgresearchgate.net Studies on various amide-containing compounds demonstrate their potential to interfere with this critical pathway. For instance, a series of flavonoid-based amide derivatives was shown to exert antitumor activity by targeting the PI3K/AKT pathway. nih.govrsc.org Western blot analysis revealed that a lead compound from this series, 7t, could down-regulate the expression of phosphorylated PI3K (p-PI3K) and p-AKT in MDA-MB-231 triple-negative breast cancer cells. nih.govrsc.org Similarly, other studies have identified novel pyrazolochalcones and aminopyrimidin derivatives that inhibit PI3K/Akt/mTOR pathway regulators. semanticscholar.org These findings indicate that the amide functional group is a key component in scaffolds designed to inhibit this signaling cascade.

The Wnt signaling pathway is another crucial network that governs cell fate, proliferation, and migration, and its dysregulation is heavily implicated in cancer. nih.govnih.govduke.edu Research has specifically implicated piperidine-containing molecules as modulators of this pathway. A series of N-substituted piperidinyl diphenylsulfonyl sulfonamides were identified as small molecule inhibitors of the secreted Frizzled-related protein 1 (sFRP-1), which is an endogenous antagonist of Wnt signaling. nih.govnih.govresearchgate.net By inhibiting sFRP-1, these piperidinyl compounds facilitate the canonical Wnt/β-catenin signaling pathway. nih.gov This demonstrates that the piperidine moiety can be effectively utilized to target components of the Wnt signaling cascade.

Analogues containing the benzamide scaffold have demonstrated broad anti-proliferative activity across a diverse range of human cancer cell lines. These compounds often induce cell cycle arrest and apoptosis through various mechanisms.

One study detailed a benzamide derivative, BJ-13, which showed potent activity against multiple cancer cell lines, with particularly strong effects in gastric cancer cells. nih.gov The mechanism was found to involve the induction of significant intracellular reactive oxygen species (ROS), which led to the collapse of the mitochondrial membrane potential and subsequent caspase-dependent apoptosis. nih.gov This was confirmed by the upregulation of Bax and Cleaved Caspase-3 and the downregulation of Bcl-2. nih.gov In another investigation, four different benzamide analogues were found to suppress the proliferation of Hela (cervical cancer), H7402 (liver cancer), and SK-RC-42 (renal cancer) cells in a time- and dose-dependent manner. scientific.net

The cytotoxic effects have been quantified in numerous studies. N-(benzimidazol-2-yl)-substituted benzamide derivatives showed significant activity against the MCF7 breast cancer cell line, with IC₅₀ values ranging from 3.84 to 13.10 µM. acgpubs.org Another study on benzamide analogs in A549 non-small cell lung cancer cells reported IC₅₀ values of 8.4 µM and 11.5 µM for the two most active compounds. atlantis-press.com Furthermore, acrylamide–PABA hybrids, which contain an amide linkage, displayed potent cytotoxicity against MCF-7 cells, with the most active compound showing an IC₅₀ value of 1.83 µM. nih.gov

Beyond inducing cell death, certain benzamide analogues can also promote cell differentiation. Studies on second-generation histone deacetylase (HDAC) inhibitors, which include benzamide-containing compounds, have shown that they can induce differentiation in MDA-MB468 breast cancer cells.

Table 1: Anti-proliferative Activity of Selected Benzamide Analogues

| Compound/Analogue Class | Cancer Cell Line | Reported IC₅₀ (µM) | Source |

|---|---|---|---|

| Benzamide analogue 2D | A549 (Lung) | 8.4 | atlantis-press.com |

| Benzamide analogue 2C | A549 (Lung) | 11.5 | atlantis-press.com |

| N-(benzimidazol-2-yl)-4-methoxybenzamide (9) | MCF7 (Breast) | 3.84 ± 0.62 | acgpubs.org |

| Acrylamide–PABA analogue 4j | MCF-7 (Breast) | 1.83 | nih.gov |

| Benzimidazole derivative 4 | MCF-7 (Breast) | 8.86 ± 1.10 (μg/mL) | nih.gov |

| Benzimidazole derivative 2 | HCT-116 (Colon) | 16.2 ± 3.85 (μg/mL) | nih.gov |

| Anacardic acid benzamide 6j | HepG2 (Liver) | 78.2 | sciencerepository.org |

In addition to their anticancer properties, benzamide derivatives have been investigated for their potential as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

A study on newly synthesized N-benzamide derivatives reported significant antibacterial activity. nanobioletters.com Compound 5a showed excellent activity against Bacillus subtilis and Escherichia coli with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Compounds 6b and 6c were also effective, with MIC values of 6.25 µg/mL against B. subtilis and 3.12 µg/mL against E. coli. nanobioletters.com

The benzimidazole scaffold, which is structurally related, has also been a source of potent antimicrobial agents. Certain bis-benzimidazole conjugates exhibited excellent activity against Gram-positive bacteria, with MIC₉₀ values reported between 0.06 and 1 mg/L. nih.gov Furthermore, a patent for benzamide antibacterial agents described novel structures with potent activity against clinically important resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate and -resistant S. aureus (VISA, VRSA), and vancomycin-resistant Enterococcus (VRE). google.com Other research has noted that many benzamide compounds show antibacterial activity at a MIC value of 25 µg/ml against S. aureus. researchgate.net

Table 2: Antimicrobial Activity of Selected Benzamide and Related Analogues

| Compound/Analogue Class | Microbial Strain | Reported MIC (µg/mL) | Source |

|---|---|---|---|

| N-Benzamide derivative 5a | E. coli | 3.12 | nanobioletters.com |

| N-Benzamide derivative 5a | B. subtilis | 6.25 | nanobioletters.com |

| N-Benzamide derivative 6b | B. subtilis | 6.25 | nanobioletters.com |

| N-Benzamide derivative 6c | E. coli | 3.12 | nanobioletters.com |

| Benzamide analogues | S. aureus | 25 | researchgate.net |

| Benzamide analogues | P. aeruginosa | 25 | researchgate.net |

| Benzimidazole derivative 4a | B. subtilis | 12.5 | nih.gov |

| Benzimidazole derivative 4a | P. aeruginosa | 25 | nih.gov |

Preclinical Pharmacological Evaluation of 2 Piperidin 3 Yl Benzamide Hydrochloride Analogues in Animal Models

Assessment of Pharmacodynamic Efficacy in Disease Models

Analogues of 2-(Piperidin-3-yl)benzamide (B12848782) hydrochloride encompass a diverse group of chemical entities that have been extensively investigated in preclinical animal models for a wide range of therapeutic applications. These studies are crucial in elucidating the pharmacodynamic properties and potential efficacy of these compounds before they can be considered for human trials. The structural motif of a piperidine (B6355638) ring linked to a benzamide (B126) core serves as a versatile scaffold, allowing for modifications that modulate activity across various biological targets. Preclinical evaluations have demonstrated significant effects in models of gastrointestinal, neuropsychiatric, inflammatory, convulsive, and neoplastic disorders, as well as activity related to the respiratory system.

Substituted benzamide derivatives have been identified as potent stimulants of gastrointestinal motility, primarily through their action on serotonin (B10506) receptors. Preclinical studies in neuronal primary cultures from mouse embryos revealed that these compounds act as agonists at the non-classical 5-HT4 receptor, which is positively coupled to adenylate cyclase. This agonistic activity is believed to underpin their prokinetic effects.

The rank order of potency for several benzamide derivatives in stimulating cAMP formation, a downstream effect of 5-HT4 receptor activation, was established as: Cisapride > BRL 24924 > Serotonin > Zacopride > BRL 20627 > Metoclopramide. researchgate.net The non-additive nature of the effects of these benzamides with serotonin suggests they act on the same receptor. researchgate.net This mechanism provides a clear pathway for modulating gastrointestinal transit, offering a therapeutic strategy for disorders characterized by delayed motility.

Analogues of piperidine and benzamide have shown promise in animal models of complex central nervous system disorders, including schizophrenia and Alzheimer's disease.

Schizophrenia Models: Novel benzamide analogues of the established antipsychotic amisulpride (B195569), namely LB-102 and LB-103, have been evaluated in rodent models designed to replicate symptoms of schizophrenia. These compounds were tested for their ability to reverse behavioral deficits induced by psychostimulants like apomorphine (B128758) and amphetamine, or by NMDA receptor antagonists such as phencyclidine (PCP), which are used to model positive and cognitive symptoms, respectively.

In an apomorphine-induced climbing (AIC) model in mice, LB-102 significantly reduced climbing behavior and was statistically indistinguishable from amisulpride. researchgate.net In a model of amphetamine-induced hyperlocomotion activity (LMA) in rats, LB-102 demonstrated superiority to amisulpride at an equivalent dose. researchgate.net Furthermore, in a novel object recognition (NOR) task in rats with PCP-induced cognitive deficits, both LB-102 and LB-103 showed efficacy comparable to or greater than amisulpride. researchgate.netnih.gov These findings suggest that such analogues retain or enhance antipsychotic-like activity in established preclinical models. researchgate.netnih.gov

Table 1: Efficacy of Benzamide Analogues in Schizophrenia Animal Models

| Compound | Animal Model | Test | Outcome |

|---|---|---|---|

| LB-102 | Mouse | Apomorphine-Induced Climbing (AIC) | Significantly reduced climbing; comparable to amisulpride. researchgate.net |

| LB-102 | Rat | Amphetamine-Induced Locomotion (LMA) | Statistically superior to amisulpride at the same dose. researchgate.net |

| LB-102 & LB-103 | Rat | Novel Object Recognition (NOR) | Efficacy comparable to or superior to amisulpride in reversing PCP-induced deficits. researchgate.netnih.gov |

Alzheimer's Disease Models: A primary strategy in Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132). A series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.govresearchgate.net One of the most active compounds, designated 5d, which features a fluorine atom at the ortho position of the benzamide ring, demonstrated highly potent inhibition of AChE. nih.govresearchgate.net

Similarly, a series of isoindolinedione-benzamide pyridinium (B92312) derivatives were assessed for their ability to inhibit both AChE and butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism. Several of these compounds exhibited potent dual inhibitory activity. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Benzamide Analogues

| Compound Series | Target Enzyme | Most Potent Analogue | IC₅₀ Value |

|---|---|---|---|

| N-(2-(piperidine-1-yl)ethyl)benzamides | Acetylcholinesterase (AChE) | Compound 5d | 13 ± 2.1 nM nih.govresearchgate.net |

| Isoindolinedione-benzamide pyridiniums | Acetylcholinesterase (AChE) | Compound 7j | 0.26 ± 0.07 µM nih.gov |

The anticonvulsant potential of benzamide analogues has been explored, with a particular focus on the role of the heterocyclic moiety (pyrrolidinyl vs. piperidinyl) and the mechanism of action. In a comparative study, a benzamide with a piperidinyl group (U-49132E) was evaluated against its pyrrolidinyl counterpart (U-49524E) in an electroshock-induced seizure model in mice. nih.gov

The results indicated a significant difference in efficacy, with the pyrrolidinyl analogue showing notable anticonvulsant activity while the piperidinyl analogue was inactive at the doses tested. nih.gov This difference in in vivo activity correlated with their potency as blockers of voltage-gated sodium (Na+) channels in N1E-115 neuroblastoma cells, suggesting that Na+ channel inhibition is a key mechanism for the anticonvulsant effects of this class of benzamides. nih.gov

Table 3: Comparative Anticonvulsant and Na+ Channel Blocking Activity

| Compound | Heterocyclic Moiety | Anticonvulsant Activity (ED₅₀, i.p., mice) | Na+ Channel Blockade (IC₅₀, N1E-115 cells) |

|---|---|---|---|

| U-49524E | Pyrrolidinyl | 35 mg/kg nih.gov | 118 µM nih.gov |

| U-49132E | Piperidinyl | > 100 mg/kg (inactive) nih.gov | 396 µM nih.gov |

The anti-inflammatory and analgesic properties of benzamide derivatives have been demonstrated in various preclinical models. A series of novel benzothiazole (B30560) derivatives incorporating a benzamide structure were evaluated for their ability to reduce inflammation in the carrageenan-induced rat paw oedema model. nih.gov

Compounds 17c and 17i from this series showed substantial inhibition of oedema over a 3-hour period. nih.gov In an analgesic activity assay, compounds 17c, 17g, and 17i demonstrated potent effects, with ED₅₀ values comparable to the standard drug celecoxib. nih.gov Another study on 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives also reported significant anti-inflammatory activity, with several compounds showing better oedema inhibition than diclofenac (B195802) sodium. nih.gov Certain analogues from this series also displayed potent analgesic effects, proving more powerful than indomethacin (B1671933) and diclofenac sodium in vivo. nih.gov

Table 4: Anti-inflammatory and Analgesic Activity of Benzamide Analogues

| Compound | Model | Measurement | Result |

|---|---|---|---|

| 17c | Carrageenan-induced rat paw oedema | % Inhibition at 3h | 80% nih.gov |

| 17i | Carrageenan-induced rat paw oedema | % Inhibition at 3h | 78% nih.gov |

| 17c | Analgesic Assay (in vivo) | ED₅₀ at 2h (µM/kg) | 89 µM/kg nih.gov |

| 17i | Analgesic Assay (in vivo) | ED₅₀ at 2h (µM/kg) | 69 µM/kg nih.gov |

| 4b, 4c, 4e, 4f, 4m, 4o | Carrageenan-induced rat paw oedema | % Oedema Inhibition | 38.1% to 54.1% nih.gov |

The potential of benzamide derivatives as anticancer agents has been investigated, with some analogues functioning as Histone Deacetylase (HDAC) inhibitors, a validated target in oncology. A study of a novel 4-fluorine-benzamide derivative, FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide), assessed its antitumor activity in an in vivo xenograft model using HepG2 (human liver cancer) cells implanted in nude mice. nih.gov

The study revealed that FNA could effectively inhibit tumor growth. nih.gov The tumor growth inhibition (TGI) rate for FNA was found to be comparable to that of the established HDAC inhibitor SAHA (Vorinostat), demonstrating the potential of this benzamide analogue in a solid tumor model. nih.gov

Table 5: Antitumor Efficacy of Benzamide Analogue FNA in a HepG2 Xenograft Model

| Compound | Measurement | Result |

|---|---|---|

| FNA | Tumor Growth Inhibition (TGI) | 48.89% nih.gov |

| SAHA (Control) | Tumor Growth Inhibition (TGI) | 48.13% nih.gov |

The piperidine scaffold is a common feature in many antihistaminic drugs. Research into novel piperidinyl derivatives has led to the identification of compounds with potent H1-antagonist activity. One such compound, 24 (also known as WY-49051), which is a xanthinyl-substituted piperidinyl derivative, was identified as a potent, orally active H1-antagonist. Preclinical evaluation demonstrated that this compound possesses a long duration of action and a favorable central nervous system profile, indicating its potential for treating allergic conditions with reduced sedative side effects.

In Vivo Mechanism of Action Investigations

Preclinical investigations in animal models have been crucial in elucidating the in vivo mechanisms of action for analogues of 2-(Piperidin-3-yl)benzamide hydrochloride. These studies primarily focus on poly (ADP-ribose) polymerase (PARP) inhibitors, revealing their complex interactions within a biological system, extending beyond simple enzymatic inhibition to include effects on the tumor microenvironment and other cellular pathways.

Rucaparib (B1680265) In vivo studies have demonstrated that rucaparib's antitumor activity is potent, particularly in tumor models with deficiencies in the homologous recombination repair pathway, such as those with BRCA1 mutations. researchgate.netresearchgate.net The mechanism of action is rooted in the concept of synthetic lethality, where the inhibition of PARP in cancer cells already deficient in DNA repair (e.g., via BRCA mutations) leads to an accumulation of DNA damage and subsequent cell death. researchgate.netd-nb.info

Research in syngeneic ovarian tumor models revealed that the efficacy of rucaparib is significantly dependent on the adaptive immune system. researchgate.net In a BRCA1 null model, rucaparib treatment not only resulted in complete tumor regression but also prevented tumor formation upon re-challenge. researchgate.net This robust response was found to be dependent on CD8+ T-cells, as the antitumor effect was nullified when these cells were depleted. researchgate.net Further investigation showed an increase in CD8+ tumor-infiltrating lymphocytes (TILs) following rucaparib exposure, suggesting that rucaparib helps to modulate the tumor immune microenvironment. researchgate.netnih.gov Mechanistic analyses confirmed that rucaparib treatment leads to an increase in DNA damage, G2/M cell-cycle arrest, and apoptosis in BRCA1 mutant cells. researchgate.netmdpi.com

Niraparib (B1663559) Niraparib has also been shown to function as a PARP inhibitor, leading to replication fork stalling and a significant increase in oxidative stress and DNA damage markers in cancer cells. researchgate.net Its in vivo mechanism, however, appears to involve additional pathways. In animal models, niraparib demonstrated the ability to remodel the tumor immune microenvironment in ovarian cancer models by promoting the M1 polarization of tumor-associated macrophages (TAMs) and increasing the infiltration of CD8+ T cells into the tumor. nih.gov This immunomodulatory effect is linked to the regulation of chemokines such as CCL5, CXCL9, and CXCL10. nih.gov

Furthermore, studies have revealed a mechanism independent of BRCA mutation status, where niraparib interferes with the SRC/tyrosine kinase, leading to the inhibition of STAT3 phosphorylation. frontiersin.org This interference with the SRC/STAT3 pathway contributes to the induction of apoptosis in tumor cells. frontiersin.org This dual mechanism of inducing synthetic lethality in BRCA-mutated cells and inhibiting the SRC/STAT3 pathway in cells regardless of BRCA status highlights its broad potential. frontiersin.org In vivo experiments in murine models of intracranial triple-negative breast cancer confirmed that niraparib treatment could reduce tumor burden. nih.gov

Talazoparib (B560058) Talazoparib is distinguished by a dual mechanism of action that includes not only the catalytic inhibition of PARP but also the highly potent "trapping" of PARP enzymes on DNA at sites of single-strand breaks. nih.govpfizer.comresearchgate.netpfizerpro.com This trapping prevents the dissociation of the PARP-DNA complex, which is a more cytotoxic event than enzymatic inhibition alone, as it obstructs the DNA repair process and leads to the formation of double-strand breaks during replication. nih.govpfizer.compfizerpro.com

In vivo studies using murine xenograft models of BRCA1-deficient breast cancer have demonstrated significant efficacy, with talazoparib treatment leading to complete tumor responses in a majority of the treated mice. nih.govresearchgate.net This potent antitumor effect is observed at very low concentrations compared to other PARP inhibitors. dovepress.com The mechanism relies on exploiting the inherent DNA repair deficiencies in BRCA-mutated cells, leading to genomic instability and apoptotic cell death. drugbank.com

Table 1: Summary of In Vivo Mechanisms of Action

| Analogue | Primary In Vivo Mechanism | Key Research Findings in Animal Models |

|---|---|---|

| Rucaparib | Synthetic Lethality via PARP Inhibition | Efficacy is dependent on CD8+ T-cells in BRCA1 null models; increases CD8+ TILs. researchgate.net Induces DNA damage, G2/M arrest, and apoptosis. researchgate.net |

| Niraparib | PARP Inhibition & Immune Modulation | Remodels tumor immune microenvironment by promoting M1 macrophage polarization and CD8+ T-cell infiltration. nih.gov Inhibits SRC/STAT3 pathway, inducing apoptosis regardless of BRCA status. frontiersin.org |

| Talazoparib | PARP Inhibition & Potent PARP Trapping | Highly effective at trapping PARP-DNA complexes, a very cytotoxic event. nih.govpfizerpro.com Resulted in complete tumor regression in BRCA1-deficient murine xenografts. nih.govresearchgate.net |

Computational Chemistry and Molecular Modeling in the Research of 2 Piperidin 3 Yl Benzamide Hydrochloride

Ligand-Based Drug Design (LBDD) Approaches

When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) serves as a powerful alternative for lead discovery and optimization. nih.gov This methodology relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. LBDD techniques analyze a set of known active and inactive molecules to build a model, or pharmacophore, that defines the essential chemical features required for biological activity.

Key LBDD methods include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. nih.gov

QSAR: This approach establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov For derivatives of the 2-(Piperidin-3-yl)benzamide (B12848782) scaffold, a QSAR model could quantify how variations in substituents on the benzamide (B126) or piperidine (B6355638) rings affect binding affinity or inhibitory potency.

Pharmacophore Modeling: This technique identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific target. A pharmacophore model derived from active benzamide analogs can be used to screen large virtual libraries for novel compounds with the potential for similar activity. nih.gov

By applying these LBDD strategies, researchers can rationally design new derivatives of 2-(Piperidin-3-yl)benzamide with improved potency and selectivity, even without detailed knowledge of the receptor's structure. bu.edu.eg

Structure-Based Drug Design (SBDD) and Molecular Docking Studies

In contrast to LBDD, structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov SBDD allows for the direct visualization and analysis of how a ligand, such as 2-(Piperidin-3-yl)benzamide, fits into the binding site of its target receptor. researchgate.net

Molecular docking is a central technique in SBDD. It computationally predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scispace.comnih.gov The process involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. This includes adding hydrogen atoms, assigning charges, and, for the ligand, generating various possible conformations. mdpi.com

Docking Simulation: A scoring function is used to evaluate different binding poses of the ligand within the receptor's active site, estimating the binding affinity for each pose. scispace.com The pose with the best score represents the most likely binding mode. nih.gov

For derivatives of 2-(Piperidin-3-yl)benzamide, docking studies can predict how the molecule orients itself within a target's binding pocket, identifying key interactions that contribute to its biological effect. researchgate.net This information is invaluable for optimizing the ligand's structure to enhance these interactions and improve its affinity and specificity. researchgate.net

| Step | Description | Software/Tools Example | Purpose |

|---|---|---|---|

| Receptor Preparation | Obtaining protein structure (e.g., from PDB), removing water molecules, adding hydrogens, and assigning charges. | MOE (Molecular Operating Environment), AutoDock Tools | To prepare a biologically relevant and computationally ready model of the target protein. |

| Ligand Preparation | Generating a 3D structure of the ligand, optimizing its geometry, and exploring possible conformations. | OMEGA, Spartan, MOE with MMFF94x force field | To create a realistic and flexible representation of the small molecule for docking. nih.govnih.gov |

| Grid Generation | Defining the active site or binding pocket on the receptor where the docking simulation will be performed. | AutoDock Tools, Glide | To focus the computational search on the relevant binding region of the protein. |

| Docking Simulation | Placing the ligand in the defined grid and systematically evaluating different poses using a scoring function. | AutoDock, Glide, FRED | To predict the most stable binding pose and estimate the binding energy (affinity). nih.gov |

| Pose Analysis | Visualizing and analyzing the top-scoring poses to identify key intermolecular interactions. | PyMOL, MOE, Discovery Studio | To understand the molecular basis of ligand binding and guide structure optimization. |

Following a molecular docking simulation, a detailed analysis of the interactions between the ligand and the receptor is performed. This analysis is crucial for understanding the structural basis of molecular recognition and binding affinity. nih.gov The primary types of interactions evaluated include:

Hydrogen Bonds: These are critical for the specificity and stability of the ligand-receptor complex. The benzamide moiety, with its carbonyl oxygen and amide hydrogen, and the piperidine nitrogen are potential sites for hydrogen bonding.

Salt Bridges (Ionic Interactions): If the piperidine nitrogen is protonated, it can form strong ionic interactions with negatively charged amino acid residues like aspartate or glutamate (B1630785) in the binding site. unica.it

Hydrophobic Interactions: The benzoyl ring of the compound can engage in favorable hydrophobic interactions with nonpolar residues of the receptor, contributing significantly to binding energy.

By quantifying these interactions, researchers can rationalize the observed activity of a compound and predict how structural modifications might impact binding. nih.gov For instance, the analysis might reveal that adding a substituent to the benzoyl ring could create a new, favorable interaction with the receptor, thereby increasing potency.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. utupub.firsc.org

In the context of 2-(Piperidin-3-yl)benzamide hydrochloride, an MD simulation would typically start with the best-docked pose. The simulation would then calculate the trajectories of atoms in the complex within a simulated physiological environment (e.g., in water). rsc.org Key information derived from MD simulations includes:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over time can confirm if the binding pose predicted by docking is stable. utupub.fi

Conformational Changes: MD can reveal how the receptor and ligand adapt to each other's presence, including subtle shifts in protein side chains that may enhance binding. unica.it

Binding Free Energy Calculations: Advanced techniques like MM/PBSA can be used to calculate the binding free energy from MD trajectories, providing a more accurate estimate of binding affinity than docking scores alone. rsc.org

These simulations are computationally intensive but provide a deeper understanding of the dynamic nature of the ligand-receptor interaction, which is essential for accurate drug design. utupub.fi

In Silico Pharmacokinetic and ADME Predictions

A compound's success as a drug depends not only on its interaction with the target but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. mdpi.com Predicting these properties early in the drug discovery process can save significant time and resources by identifying candidates with unfavorable pharmacokinetic profiles. researchgate.net Various computational tools and web servers are available to predict a wide range of ADME parameters. researchgate.net

For a compound like 2-(Piperidin-3-yl)benzamide, in silico predictions would assess properties such as:

Oral Bioavailability: The fraction of the drug that reaches systemic circulation after oral administration.

Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Prediction of whether the compound is likely to inhibit major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which could lead to drug-drug interactions. scispace.com

Solubility and Lipophilicity (logP): These fundamental physicochemical properties influence absorption and distribution. mdpi.com

Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans. researchgate.net

These predictions help guide the chemical modification of lead compounds to achieve a balanced profile of potency, selectivity, and favorable pharmacokinetics. nih.gov

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rule of Five. |